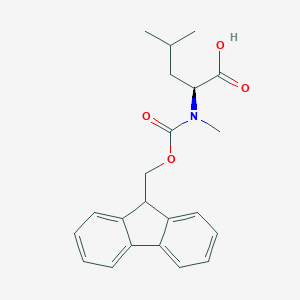

Fmoc-N-Me-Leu-OH

Vue d'ensemble

Description

Fmoc-N-Me-Leu-OH: , également connu sous le nom de N-α-Fmoc-N-α-méthyl-L-leucine, est un dérivé de l'acide aminé leucine. Il est couramment utilisé dans la synthèse peptidique, en particulier dans la méthode de synthèse peptidique en phase solide (SPPS). Le composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), qui est utilisé pour protéger le groupe amino pendant la synthèse peptidique .

Applications De Recherche Scientifique

Chemistry: Fmoc-N-Me-Leu-OH is widely used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of N-methylated amino acids, which can enhance the stability and bioavailability of peptides .

Biology and Medicine: In biological research, peptides containing N-methyl-leucine residues are used to study protein-protein interactions and enzyme-substrate interactions. These peptides can also serve as inhibitors of proteases and other enzymes .

Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs. The incorporation of N-methylated amino acids can improve the pharmacokinetic properties of these drugs, making them more effective and longer-lasting .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Fmoc-N-Methyl-L-Leucine, also known as Fmoc-N-Me-Leu-OH, is primarily used in the field of peptide synthesis . It serves as a building block for the introduction of N-α-methyl-leucine amino-acid residues by Fmoc Solid-Phase Peptide Synthesis (SPPS) . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The Fmoc group in Fmoc-N-Methyl-L-Leucine acts as a temporary protecting group for the N-terminus in SPPS . This group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to a solution of 20% piperidine at pH 11 in aqueous conditions at room temperature .

Biochemical Pathways

The Fmoc-N-Methyl-L-Leucine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the primary links between amino acids in a peptide chain . The removal of the Fmoc group allows for the continuation of the peptide synthesis process .

Pharmacokinetics

Its solubility in dimethylformamide (dmf) is known, which is an important factor in its use in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-Methyl-L-Leucine is the successful synthesis of peptide chains with N-α-methyl-leucine amino-acid residues . This allows for the creation of specific peptide sequences for research and therapeutic applications .

Action Environment

The action of Fmoc-N-Methyl-L-Leucine is influenced by several environmental factors. The pH of the solution, the presence of piperidine, and the temperature can all affect the efficiency of Fmoc group removal . Additionally, the compound should be stored below +30°C to maintain its stability .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Fmoc-N-Me-Leu-OH implique généralement la protection du groupe amino de la leucine avec le groupe Fmoc. Cela peut être réalisé en utilisant du chlorure de Fmoc en présence d'une base telle que le carbonate de sodium. La méthylation du groupe amino est ensuite réalisée en utilisant de l'iodure de méthyle ou du sulfate de diméthyle .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du this compound est souvent réalisée à l'aide de synthétiseurs peptidiques automatisés. Ces machines peuvent effectuer efficacement les étapes répétitives de déprotection et de couplage requises pour la synthèse peptidique. L'utilisation de la synthèse en phase solide permet l'élimination facile des sous-produits et des réactifs non réagis, ce qui donne des produits de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Fmoc-N-Me-Leu-OH subit principalement des réactions typiques des acides aminés et des peptides. Celles-ci comprennent :

Réactions de substitution : Le groupe Fmoc peut être éliminé en conditions basiques, permettant au groupe amino de participer à d'autres réactions de couplage.

Réactions de couplage : Le groupe amino peut réagir avec des groupes carboxyles activés pour former des liaisons peptidiques.

Réactifs et conditions courantes :

Déprotection : Le groupe Fmoc est généralement éliminé en utilisant une solution de pipéridine dans du diméthylformamide (DMF).

Produits principaux : Les principaux produits formés à partir de ces réactions sont des peptides contenant le résidu N-méthyl-leucine. Ces peptides peuvent avoir diverses activités biologiques en fonction de leur séquence et de leur structure .

Applications de la recherche scientifique

Chimie : Le this compound est largement utilisé dans la synthèse de peptides et de peptidomimétiques. Il permet l'incorporation d'acides aminés N-méthylés, ce qui peut améliorer la stabilité et la biodisponibilité des peptides .

Biologie et médecine : En recherche biologique, les peptides contenant des résidus N-méthyl-leucine sont utilisés pour étudier les interactions protéines-protéines et les interactions enzyme-substrat. Ces peptides peuvent également servir d'inhibiteurs de protéases et d'autres enzymes .

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de médicaments à base de peptides. L'incorporation d'acides aminés N-méthylés peut améliorer les propriétés pharmacocinétiques de ces médicaments, les rendant plus efficaces et plus durables .

Mécanisme d'action

Le principal mécanisme d'action du this compound implique son rôle dans la synthèse peptidique. Le groupe Fmoc protège le groupe amino pendant le processus de synthèse, empêchant les réactions secondaires indésirables. Une fois la chaîne peptidique assemblée, le groupe Fmoc est éliminé, permettant au groupe amino de participer à d'autres réactions .

Comparaison Avec Des Composés Similaires

Composés similaires :

Fmoc-Leu-OH : Ce composé est similaire au Fmoc-N-Me-Leu-OH mais ne possède pas le groupe N-méthyle.

Fmoc-N-Me-Ala-OH : Un autre dérivé d'acide aminé N-méthylé utilisé dans la synthèse peptidique.

Unicité : Le this compound est unique en raison de la présence du groupe N-méthyle, qui améliore la stabilité et la biodisponibilité des peptides. Cela le rend particulièrement utile dans le développement de médicaments à base de peptides et dans l'étude des interactions protéines-protéines .

Propriétés

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJQSIPFDWLNDC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426778 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103478-62-2 | |

| Record name | Fmoc-N-methyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

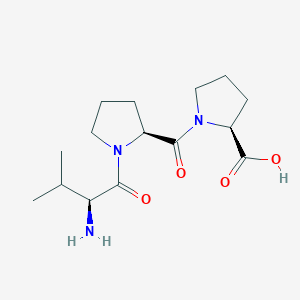

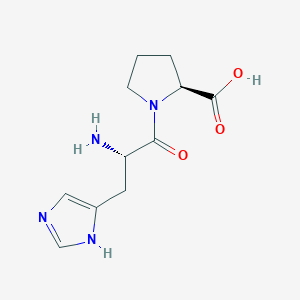

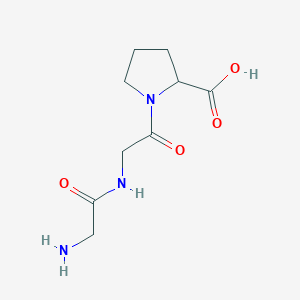

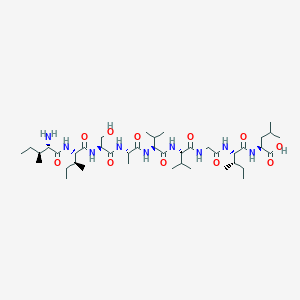

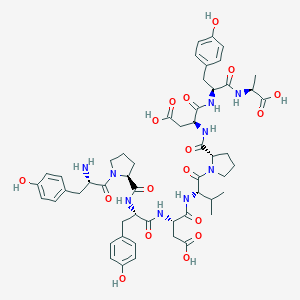

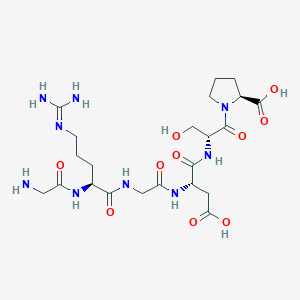

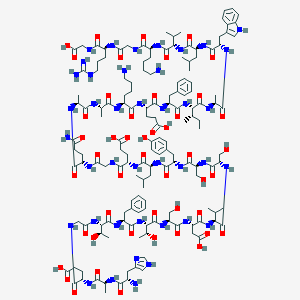

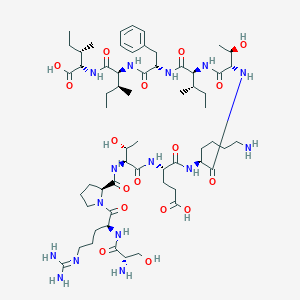

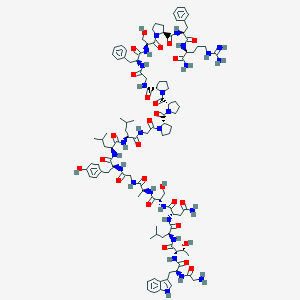

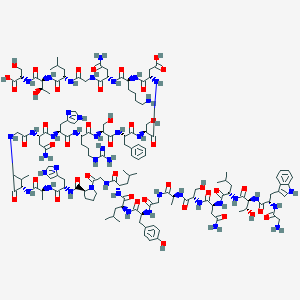

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.